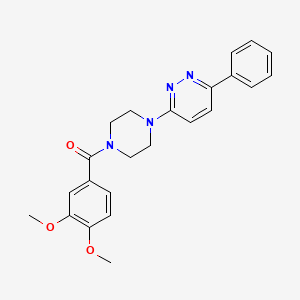
(3,4-二甲氧基苯基)(4-(6-苯基哒嗪-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also includes a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a phenyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学研究应用
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
准备方法
The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-dimethoxybenzoyl group. This can be achieved through the reaction of piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazine Ring: The phenyl-substituted pyridazine ring is synthesized separately, often starting from hydrazine derivatives and phenyl-substituted diketones.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyridazine ring. This can be done using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methoxy groups, converting them to carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl group in the benzoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
作用机制
The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine can be compared with other similar compounds, such as:
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds also feature a piperazine ring but are based on a cinnoline scaffold. They exhibit different biological activities and chemical properties.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound contains a piperazine ring substituted with dichlorophenyl groups. It is used in analytical testing and has different applications compared to the pyridazine derivative.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a piperazine ring linked to a chromenone scaffold. It is studied for its antimicrobial activity.
The uniqueness of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine lies in its specific substitution pattern and the combination of the pyridazine and piperazine rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-8-18(16-21(20)30-2)23(28)27-14-12-26(13-15-27)22-11-9-19(24-25-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQMGAIADZWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














